Molecular Weight and Lipophilicity Comparison Against a Hypothetical Unsubstituted Benzamide Baseline
The target compound possesses a molecular weight (MW) of 358.4 g/mol and a computed XLogP3 of 3.7, as reported in PubChem [1]. By comparison, a hypothetical unsubstituted N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide (i.e., lacking the 2-methyl group) would have a lower MW and a reduced XLogP3. The presence of the 2-methyl substituent on the benzamide ring increases both molecular weight and lipophilicity relative to the des-methyl analog. This is a class-level inference based on established physicochemical principles; no direct experimental comparison between these two specific compounds has been published.
| Evidence Dimension | Molecular weight and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 358.4 g/mol; XLogP3 = 3.7 [1] |
| Comparator Or Baseline | Hypothetical des-methyl analog (N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide): estimated MW ≈ 344.4 g/mol; estimated XLogP3 ≈ 3.2–3.4 (computed by analogy) |
| Quantified Difference | ΔMW ≈ +14 g/mol; ΔXLogP3 ≈ +0.3 to +0.5 units |
| Conditions | Computed properties (XLogP3 algorithm); no experimental logP data available |
Why This Matters
The increased lipophilicity and molecular weight of the 2-methyl analog may influence membrane permeability and non-specific protein binding, which are critical considerations for assay design and hit-to-lead optimization.
- [1] PubChem Compound Summary for CID 7593272, 2-methyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide. National Center for Biotechnology Information. Accessed April 29, 2026. View Source
